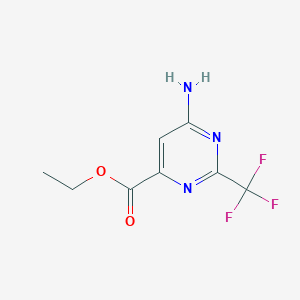![molecular formula C16H11NO B11876822 Isoindolo[2,1-b]isoquinolin-7(5H)-one CAS No. 109722-72-7](/img/structure/B11876822.png)
Isoindolo[2,1-b]isoquinolin-7(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoindolo[2,1-b]isoquinolin-7(5H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural framework, which combines the isoindole and isoquinoline moieties. The compound’s structure allows for a variety of chemical modifications, making it a versatile scaffold in synthetic chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing isoindolo[2,1-b]isoquinolin-7(5H)-one involves the reaction of N-(pivaloyloxy)benzamides with 2-alkynyl aldehydes. This reaction proceeds through sequential alkyne insertion followed by the addition of the amide nitrogen to the aldehyde . Another method involves a Rh(III)-catalyzed oxidative [4 + 1] cycloaddition of isoquinolones with diazoketoesters, followed by an in situ deacylation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of Rh(III) catalysts and efficient reaction conditions make these methods suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Isoindolo[2,1-b]isoquinolin-7(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield different amine derivatives.
Aplicaciones Científicas De Investigación
Isoindolo[2,1-b]isoquinolin-7(5H)-one has a wide range of scientific research applications:
Chemistry: The compound serves as a versatile scaffold for the synthesis of various derivatives, which can be used in further chemical studies.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are being explored for their potential as therapeutic agents, particularly in the treatment of cancer.
Industry: this compound can be used as an intermediate in the synthesis of complex organic molecules, making it valuable in the pharmaceutical and chemical industries.
Mecanismo De Acción
The mechanism of action of isoindolo[2,1-b]isoquinolin-7(5H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication . This inhibition can lead to the disruption of DNA synthesis and cell division, making the compound a potential anticancer agent.
Comparación Con Compuestos Similares
Isoindolo[2,1-b]isoquinolin-7(5H)-one can be compared with other similar compounds, such as:
Isoindolo[2,1-a]isoquinolin-5(7H)-one: This compound has a similar structure but differs in the position of the nitrogen atom.
Isoindolo[2,1-c]isoquinolin-7(5H)-one: Another structural isomer with different chemical properties.
Rosettacin: A natural alkaloid with a similar core structure, known for its biological activities.
Propiedades
Número CAS |
109722-72-7 |
|---|---|
Fórmula molecular |
C16H11NO |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
5H-isoindolo[2,3-b]isoquinolin-7-one |
InChI |
InChI=1S/C16H11NO/c18-16-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-17(15)16/h1-9H,10H2 |
Clave InChI |
XPACJQYUBCNLJP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C=C3N1C(=O)C4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11876747.png)
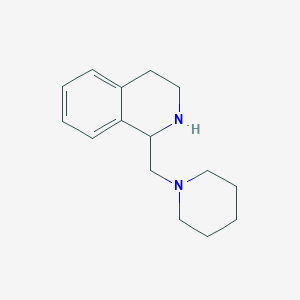

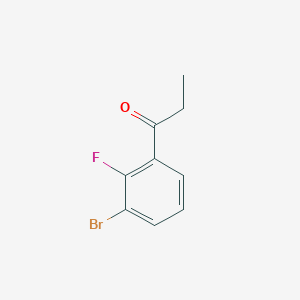



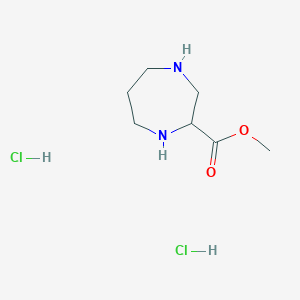
![2-(Pyridin-2-yl)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine](/img/structure/B11876784.png)
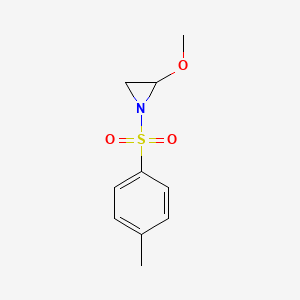
![4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876802.png)
![2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11876813.png)
